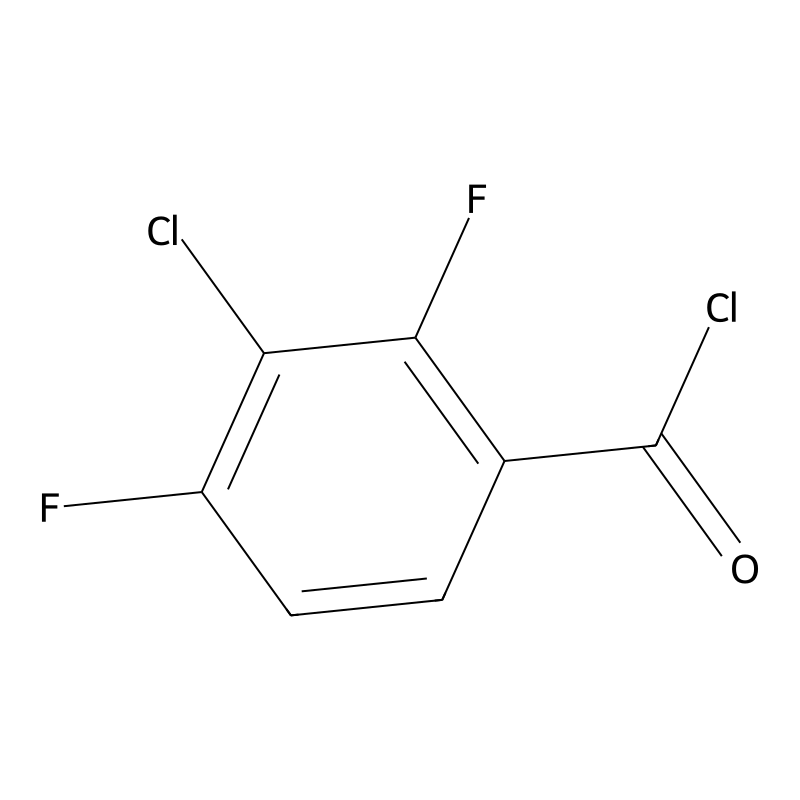

3-Chloro-2,4-difluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Chloro-2,4-difluorobenzoyl chloride is a valuable intermediate in organic synthesis due to the presence of a reactive acyl chloride group (COCI) and a combination of electron-withdrawing substituents (chloro and fluoro groups). These features allow it to participate in various reactions, including:

- Acylation: The acyl chloride group can react with various nucleophiles, such as alcohols, amines, and phenols, to form corresponding esters, amides, and ketones, respectively. This allows for the introduction of the 3-chloro-2,4-difluorobenzoyl moiety into various organic molecules, potentially leading to new materials with desired properties [].

- Friedel-Crafts acylation: Under specific conditions, 3-chloro-2,4-difluorobenzoyl chloride can participate in Friedel-Crafts acylation, where it reacts with aromatic rings in the presence of a Lewis acid catalyst to form aromatic ketones. This reaction allows for the introduction of the functional group directly onto aromatic rings, expanding the scope of molecule modification [].

Medicinal Chemistry:

The combination of functional groups in 3-chloro-2,4-difluorobenzoyl chloride makes it a potential candidate for exploring new drug development. The chloro and fluoro groups can influence various properties, such as lipophilicity (fat solubility) and metabolic stability, which are crucial factors in drug design. Researchers might utilize 3-chloro-2,4-difluorobenzoyl chloride as:

- A building block for new drug candidates: By incorporating this molecule into the structure of potential drugs, researchers can investigate its effect on the target molecule and overall drug activity [].

- A tool for studying protein-ligand interactions: The molecule can be used as a probe to study how proteins interact with small molecules, potentially aiding in the development of new drugs with specific binding profiles [].

3-Chloro-2,4-difluorobenzoyl chloride is an organochlorine compound characterized by its molecular formula and a molecular weight of approximately 210.99 g/mol. This compound appears as a colorless to light yellow liquid with a pungent odor and is notably sensitive to moisture . The presence of both chlorine and fluorine atoms in its structure contributes to its unique reactivity and properties, making it a valuable reagent in organic chemistry.

- Substitution Reactions: It reacts with nucleophiles, such as amines and alcohols, resulting in the formation of corresponding amides and esters.

- Hydrolysis: When exposed to water, it hydrolyzes to yield 3-chloro-2,4-difluorobenzoic acid and hydrochloric acid.

- Reduction: This compound can be reduced to 3-chloro-2,4-difluorobenzaldehyde using reducing agents like lithium aluminum hydride .

Common Reagents and Conditions- Oxalyl Chloride: Utilized in the synthesis from 3-chloro-2,4-difluorobenzoic acid.

- Nucleophiles: Such as amines and alcohols for substitution reactions.

- Reducing Agents: Including lithium aluminum hydride for reduction processes.

While specific biological activities of 3-chloro-2,4-difluorobenzoyl chloride are not extensively documented, its derivatives are often employed in the synthesis of biologically active molecules. The compound's reactivity as an acylating agent allows it to form covalent bonds with various nucleophiles, potentially leading to compounds with significant biological properties .

The primary method for synthesizing 3-chloro-2,4-difluorobenzoyl chloride involves the reaction of 3-chloro-2,4-difluorobenzoic acid with oxalyl chloride. This process can be optimized in industrial settings using continuous flow reactors and advanced purification techniques like chromatography to enhance yield and purity .

3-Chloro-2,4-difluorobenzoyl chloride has diverse applications across several fields:

- Chemistry: Serves as a reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Used in preparing biologically active molecules for research purposes.

- Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

- Industry: Applied in producing dyes, pigments, and other specialty chemicals .

Similar Compounds

Several compounds share similarities with 3-chloro-2,4-difluorobenzoyl chloride:

| Compound Name | Structural Differences |

|---|---|

| 2,4-Difluorobenzoyl Chloride | Lacks the chlorine atom at the 3-position |

| 3-Chloro-4-fluorobenzoyl Chloride | Contains a fluorine atom at the 4-position |

| 3-Chloro-2-fluorobenzoyl Chloride | Contains a single fluorine atom at the 2-position |

Uniqueness

3-Chloro-2,4-difluorobenzoyl chloride stands out due to its unique combination of chlorine and fluorine atoms. This distinct halogenation enhances its reactivity compared to similar compounds, making it particularly useful in various synthetic applications within organic chemistry .